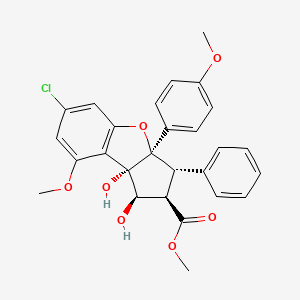
eIF4A3-IN-12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eukaryotic Initiation Factor 4A3 Inhibitor 12 is a chemical compound that has garnered significant attention in the field of molecular biology and cancer research. This compound is known for its ability to inhibit the activity of Eukaryotic Initiation Factor 4A3, a protein that plays a crucial role in the regulation of messenger RNA splicing and translation. By inhibiting Eukaryotic Initiation Factor 4A3, Eukaryotic Initiation Factor 4A3 Inhibitor 12 has shown potential in the treatment of various cancers and other diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Eukaryotic Initiation Factor 4A3 Inhibitor 12 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route often starts with the preparation of a core scaffold, followed by the introduction of functional groups that enhance the compound’s inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of Eukaryotic Initiation Factor 4A3 Inhibitor 12 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography and mass spectrometry are often employed to monitor the production process and verify the final product’s identity and purity.
Análisis De Reacciones Químicas
Types of Reactions
Eukaryotic Initiation Factor 4A3 Inhibitor 12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with enhanced biological activity, while substitution reactions can produce analogs with improved pharmacokinetic properties.
Aplicaciones Científicas De Investigación
Eukaryotic Initiation Factor 4A3 Inhibitor 12 has a wide range of scientific research applications, including:
Drug Development:
Mecanismo De Acción
Eukaryotic Initiation Factor 4A3 Inhibitor 12 exerts its effects by binding to the Eukaryotic Initiation Factor 4A3 protein, inhibiting its helicase activity. This disruption of Eukaryotic Initiation Factor 4A3 function leads to altered messenger RNA splicing and translation, ultimately affecting gene expression. The compound’s mechanism of action involves interactions with specific amino acid residues within the Eukaryotic Initiation Factor 4A3 protein, leading to conformational changes that inhibit its activity .
Comparación Con Compuestos Similares
Eukaryotic Initiation Factor 4A3 Inhibitor 12 is unique compared to other similar compounds due to its high specificity and potency in inhibiting Eukaryotic Initiation Factor 4A3. Similar compounds include:
Eukaryotic Initiation Factor 4A1 Inhibitors: These compounds target a different isoform of the Eukaryotic Initiation Factor 4A family and have distinct biological effects.
Eukaryotic Initiation Factor 4A2 Inhibitors: Similar to Eukaryotic Initiation Factor 4A1 inhibitors, these compounds target another isoform and are used in different research contexts.
Eukaryotic Initiation Factor 4A3 Inhibitor 12 stands out due to its ability to selectively inhibit Eukaryotic Initiation Factor 4A3, making it a valuable tool in both research and therapeutic applications.
Propiedades
Fórmula molecular |
C27H25ClO7 |
|---|---|
Peso molecular |
496.9 g/mol |
Nombre IUPAC |
methyl (1R,2R,3S,3aR,8bS)-6-chloro-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate |
InChI |
InChI=1S/C27H25ClO7/c1-32-18-11-9-16(10-12-18)27-22(15-7-5-4-6-8-15)21(25(30)34-3)24(29)26(27,31)23-19(33-2)13-17(28)14-20(23)35-27/h4-14,21-22,24,29,31H,1-3H3/t21-,22-,24-,26+,27+/m1/s1 |
Clave InChI |
FAWAZAWGOJUXDV-PXIJUOARSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)Cl)O)O)C(=O)OC)C5=CC=CC=C5 |
SMILES canónico |
COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)Cl)O)O)C(=O)OC)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392164.png)


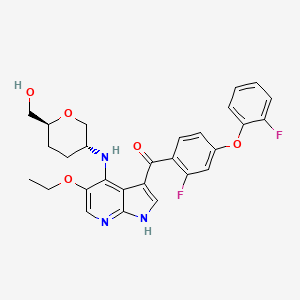
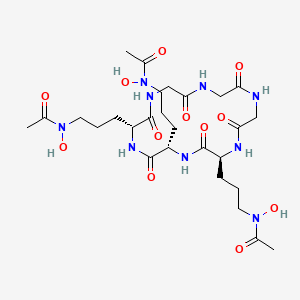
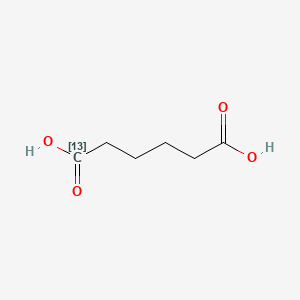
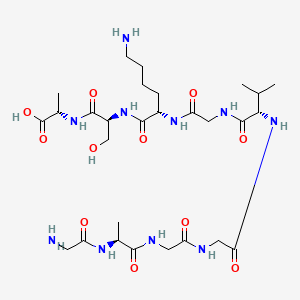

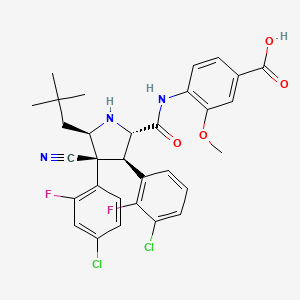

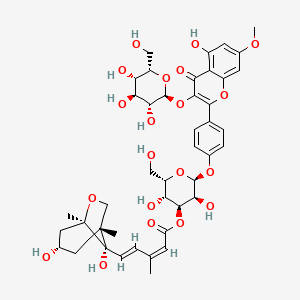

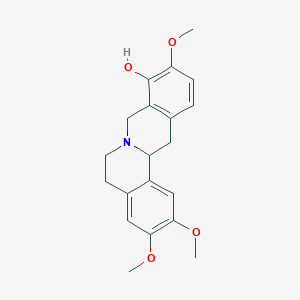
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12392255.png)
